molecular formula C26H23N3O3 B5063594 2-(4-Anilinoanilino)-3-morpholin-4-ylnaphthalene-1,4-dione

2-(4-Anilinoanilino)-3-morpholin-4-ylnaphthalene-1,4-dione

Cat. No.: B5063594
M. Wt: 425.5 g/mol
InChI Key: FBDDXIPOFMBCRC-UHFFFAOYSA-N
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Description

2-(4-Anilinoanilino)-3-morpholin-4-ylnaphthalene-1,4-dione is a complex organic compound characterized by its unique structure, which includes an anilino group, a morpholine ring, and a naphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Anilinoanilino)-3-morpholin-4-ylnaphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-nitroaniline with aniline to form 4-(4-anilinoanilino)aniline. This intermediate is then reacted with 3-morpholin-4-ylnaphthalene-1,4-dione under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-Anilinoanilino)-3-morpholin-4-ylnaphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the anilino groups, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of alkylated anilino derivatives.

Scientific Research Applications

2-(4-Anilinoanilino)-3-morpholin-4-ylnaphthalene-1,4-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(4-Anilinoanilino)-3-morpholin-4-ylnaphthalene-1,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Anilinoanilino)-2-quinazolinecarboxylic acid ethyl ester
  • Ethyl 3-(4-anilinoanilino)-2-butenoate
  • N-[(4-anilinoanilino)methyl]maleimide

Uniqueness

2-(4-Anilinoanilino)-3-morpholin-4-ylnaphthalene-1,4-dione is unique due to its combination of anilino and morpholine groups attached to a naphthalene core This structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above

Properties

IUPAC Name

2-(4-anilinoanilino)-3-morpholin-4-ylnaphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O3/c30-25-21-8-4-5-9-22(21)26(31)24(29-14-16-32-17-15-29)23(25)28-20-12-10-19(11-13-20)27-18-6-2-1-3-7-18/h1-13,27-28H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBDDXIPOFMBCRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=O)C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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